molecular formula C6H5BrN2O2 B3243044 5-Bromo-2-hydroxynicotinamide CAS No. 1544385-73-0

5-Bromo-2-hydroxynicotinamide

Cat. No. B3243044
CAS RN: 1544385-73-0
M. Wt: 217.02 g/mol
InChI Key: ISLLISURWFVRSO-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxynicotinic acid, also known as 5-Bromo-2-hydroxynicotinamide, is a chemical compound with the molecular formula C6H4BrNO3 . It has a molecular weight of 218.01 and is typically in solid form . The IUPAC name for this compound is 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxynicotinamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the 3D structure of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-2-hydroxynicotinamide is a solid at room temperature . It has a molecular weight of 218.01 and its molecular formula is C6H4BrNO3 .

Scientific Research Applications

1. Large Scale Preparation in Synthesis

An improved procedure for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid, which is derived from 5-Bromo-2-hydroxynicotinamide, uses sodium hypobromite generated from sodium bromide and commercial bleach solution. This method safely provides high yields of the pure compound, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).

2. In vivo Metabolism Study

While not directly related to 5-Bromo-2-hydroxynicotinamide, studies on the in vivo metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine in rats can provide insights into metabolic pathways that may be relevant for similar bromo-substituted compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Future Directions

Future research could explore the potential biological activity of 5-Bromo-2-hydroxynicotinamide and its derivatives. For instance, some 5-bromo-salicylamide derivatives have shown enhanced biological activity . Further studies could also investigate the synthesis methods, chemical reactions, and mechanism of action of this compound.

properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLISURWFVRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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